molecular formula C7H13N5O B13473228 2-(Ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide

2-(Ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide

Katalognummer: B13473228
Molekulargewicht: 183.21 g/mol
InChI-Schlüssel: KKZVLYLJLDKRII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide is a compound that features both an ethylamino group and a 1H-1,2,4-triazol-1-yl group attached to a propanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide typically involves the reaction of ethylamine with a suitable precursor that contains the 1H-1,2,4-triazol-1-yl group. One common method involves the use of 1H-1,2,4-triazole and an appropriate alkylating agent to introduce the ethylamino group. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the compound meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where the ethylamino or triazolyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-(Ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(Ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with target proteins, while the triazolyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(1H-1,2,4-Triazol-1-yl)-3-(ethylamino)propan-2-ol
  • 2-(1H-1,2,4-Triazol-1-yl)-N-ethylacetamide

Uniqueness

2-(Ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C7H13N5O

Molekulargewicht

183.21 g/mol

IUPAC-Name

2-(ethylamino)-3-(1,2,4-triazol-1-yl)propanamide

InChI

InChI=1S/C7H13N5O/c1-2-10-6(7(8)13)3-12-5-9-4-11-12/h4-6,10H,2-3H2,1H3,(H2,8,13)

InChI-Schlüssel

KKZVLYLJLDKRII-UHFFFAOYSA-N

Kanonische SMILES

CCNC(CN1C=NC=N1)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.